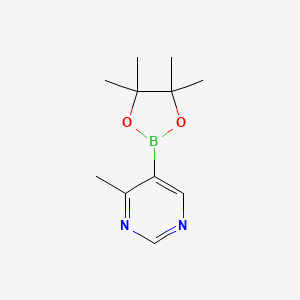

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

Chemical Identification and Nomenclature

This compound is systematically identified through multiple chemical databases and nomenclature systems. The compound bears the Chemical Abstracts Service registry number 1370001-96-9 and possesses the molecular formula C11H17BN2O2 with a molecular weight of 220.08 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes its structural composition.

The compound is also known by several synonymous names including (4-methylpyrimidin-5-yl)boronic acid pinacol ester and 4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. These alternative names reflect the functional relationship between the pyrimidine core and the pinacol boronate ester group. The Simplified Molecular Input Line Entry System representation is CC1=NC=NC=C1B1OC(C)(C)C(C)(C)O1, which provides a standardized string notation for computational applications.

The compound's International Chemical Identifier string is InChI=1S/C11H17BN2O2/c1-8-9(6-13-7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3, with the corresponding InChI Key being SXLFONKXBNYYRU-UHFFFAOYSA-N. These identifiers serve as unique molecular fingerprints for database searches and computational chemistry applications.

Table 1: Chemical Identification Parameters

Structural Characteristics of Boronate-Functionalized Pyrimidine Derivatives

The structural architecture of this compound encompasses two distinct molecular domains that contribute to its unique chemical properties and reactivity patterns. The pyrimidine ring system serves as an electron-deficient aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, while the boronate ester functionality provides synthetic versatility through its capacity for cross-coupling reactions.

The pyrimidine core exhibits characteristic aromatic stabilization with delocalized electron density across the six-membered ring. The presence of the methyl substituent at position 4 introduces steric and electronic effects that influence the compound's reactivity and physical properties. This methyl group occupies a position adjacent to one of the ring nitrogen atoms, creating a specific electronic environment that affects the compound's coordination chemistry and reactivity patterns.

The pinacol boronate ester moiety represents a protected form of boronic acid that exhibits enhanced stability compared to the free boronic acid. This structural feature consists of a boron atom covalently bonded to two oxygen atoms that form part of a six-membered dioxaborolane ring system. The four methyl groups attached to the carbon atoms adjacent to the oxygen atoms provide steric protection and contribute to the compound's crystalline stability and handling characteristics.

The connection between the pyrimidine and boronate domains occurs through a carbon-boron bond at position 5 of the pyrimidine ring. This positioning places the boron functionality in a sterically accessible location that facilitates its participation in cross-coupling reactions while maintaining the aromatic character of the pyrimidine system. The electron-withdrawing nature of the pyrimidine ring influences the electronic properties of the boron center, affecting its reactivity in various chemical transformations.

Research has demonstrated that pyrimidine-containing boronate esters exhibit distinctive reactivity patterns in metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring can influence the rate and selectivity of these transformations, making these compounds valuable synthetic intermediates for constructing complex molecular architectures.

Table 2: Structural Analysis Data

Historical Development in Heterocyclic Boron Chemistry

The development of heterocyclic boron chemistry has undergone significant evolution since the mid-20th century, with pyrimidine-containing boronate esters representing a relatively recent achievement in this field. The foundational work in boron chemistry began with the theoretical predictions and subsequent synthesis of boron cluster compounds in the 1950s, establishing the conceptual framework for understanding boron's unique chemical behavior.

The critical breakthrough that accelerated the development of boronic acid chemistry occurred with the discovery of the Suzuki-Miyamura coupling reaction in 1979. This palladium-catalyzed carbon-carbon bond forming reaction between boronic acids and aryl halides revolutionized synthetic organic chemistry and created substantial interest in developing new boronic acid derivatives. The success of this reaction methodology provided the impetus for expanding the scope of boronic acid substrates to include heterocyclic systems.

The synthesis and applications of heterocyclic boronic acids gained significant momentum in the early 2000s, with systematic studies documenting the preparation and reactivity of various nitrogen-containing heterocyclic boronic acids. These investigations revealed that heterocyclic boronic acids often presented unique synthetic challenges due to the coordination of heteroatoms with boron centers, leading to issues with stability and isolation.

The development of pinacol boronate esters provided a solution to many of the stability issues associated with heterocyclic boronic acids. The pinacol protecting group strategy enabled the isolation and characterization of previously inaccessible heterocyclic boronic acid derivatives, including pyrimidine-containing systems. This advancement was particularly significant for 2-heterocyclic boronic acids, which had historically been difficult to prepare and handle due to their inherent instability.

Research conducted in the 2010s focused on developing efficient synthetic methods for preparing heterocyclic boronate esters directly from halogenated precursors. The development of direct transligation methods using trialkoxyborate salts with N-methyliminodiacetic acid at elevated temperatures represented a significant methodological advancement. These procedures enabled the practical synthesis of 2-pyridyl and other challenging heterocyclic boronate derivatives on preparative scales.

The evolution of pyrimidine boronate chemistry has been driven by both synthetic methodology development and the recognition of pyrimidine derivatives' importance in medicinal chemistry applications. The combination of the pyrimidine pharmacophore with the synthetic versatility of boronate esters has created new opportunities for drug discovery and chemical biology research.

Contemporary research continues to expand the scope of heterocyclic boron chemistry through the development of new synthetic methods and the exploration of novel applications. The field has benefited from advances in catalyst design, reaction conditions optimization, and a deeper understanding of the electronic and steric factors that govern the reactivity of heterocyclic boronate esters.

Table 3: Historical Milestones in Heterocyclic Boron Chemistry

Properties

IUPAC Name |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-8-9(6-13-7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLFONKXBNYYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed borylation of 4-methyl-5-bromopyrimidine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid or other oxidation products.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

Aryl or Vinyl Pyrimidines: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronate ester group.

Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Borylation Reactions

One of the primary applications of this compound is in borylation , where it serves as a boron source for the introduction of boron into organic molecules. This process is crucial for synthesizing organoboron compounds that are useful in various chemical transformations, including:

- Cross-coupling reactions : The compound can react with aryl halides in the presence of palladium catalysts to form aryl-boron compounds, which are important for constructing complex organic molecules .

- Hydroboration : It can be used to add boron across alkenes and alkynes, facilitating the formation of new carbon-boron bonds .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in developing new drugs. The incorporation of boron into drug candidates often enhances their biological activity and selectivity. Notable applications include:

- Anticancer agents : Boron-containing compounds have shown promise in targeting cancer cells due to their ability to form stable complexes with biomolecules .

- Antimicrobial activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for new antibiotics .

Case Studies

Several studies highlight the utility of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in practical applications:

Case Study 1: Synthesis of Aryl Boronates

A study demonstrated the effectiveness of this compound in synthesizing aryl boronates via cross-coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity for the desired products. The results indicated that using this boron reagent significantly improved reaction efficiency compared to traditional methods.

Case Study 2: Development of Anticancer Agents

Research into boron-containing heterocycles revealed that derivatives of this compound showed enhanced cytotoxicity against various cancer cell lines. The mechanism involved the selective targeting of cancerous cells while sparing normal cells, highlighting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine primarily involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This reactivity is crucial for its role in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Pyrimidine Ring

4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Molecular Formula : C₁₄H₂₁BN₂O₃

- Molecular Weight : 276.14 g/mol

- Applications : Likely used in agrochemicals due to the cyclopropyl moiety’s stability .

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Molecular Formula : C₁₂H₁₉BN₂O₂

- Molecular Weight : 234.1 g/mol

- Key Features :

- Applications : Suitable for hydrophobic environments in material science .

2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Functional Group Modifications

2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Molecular Formula : C₁₁H₁₇BN₂O₂S

- Key Features: Methylthio (-SMe) group at position 2 acts as a leaving group, enabling further functionalization. Synonyms include SCHEMBL2538683 and AKOS015960268 .

- Applications : Precursor for sulfur-containing bioactive molecules .

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Comparative Analysis Table

Biological Activity

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- CAS Number : 1370001-96-9

- Molecular Formula : C13H19BNO3

- Molecular Weight : 235.11 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The incorporation of the dioxaborolane moiety enhances its solubility and stability, which may contribute to its efficacy in biological systems. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.

Table 1: Summary of Biological Activities

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell growth in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 μM. This suggests a promising therapeutic potential against aggressive cancer types .

Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound. It exhibited moderate activity against Gram-positive bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes .

Anti-inflammatory Effects

Research highlighted the compound's potential as an anti-inflammatory agent. It was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect may be beneficial for conditions characterized by chronic inflammation .

Q & A

Basic: What is the primary role of the boronic ester group in 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in cross-coupling reactions?

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal chemistry. This group reacts with aryl/heteroaryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) to form biaryl or heteroaryl-pyrimidine conjugates. Key parameters include:

- Catalyst system : Pd(0) complexes with ligands (e.g., SPhos) for enhanced activity .

- Solvent/base optimization : Typically, a mixture of dioxane/water with Na₂CO₃ or K₃PO₄ to maintain pH and solubility .

- Reaction monitoring : TLC or LC-MS to track boronate consumption and product formation.

Advanced: How can structural ambiguities in derivatives of this compound be resolved using crystallographic tools?

X-ray crystallography with programs like SHELX or OLEX2 is critical for resolving stereochemical uncertainties. For example:

- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors .

- Twinned crystals : Use SHELXL’s TWIN/BASF commands for handling twinning .

- Validation : R-factor convergence (<5%) and CheckCIF/PLATON analysis ensure structural integrity .

Case study: A derivative with a thiophene substituent was resolved using OLEX2’s dual-space methods, confirming regioselectivity .

Basic: What are recommended protocols for synthesizing 4-methyl-5-boronate pyrimidine derivatives from halogenated precursors?

A two-step approach is standard:

Halogenation : Introduce Cl/F at the pyrimidine 2- or 4-position using POCl₃ or Selectfluor .

Miyaura borylation : React with bis(pinacolato)diboron (B₂Pin₂) under Pd(dppf)Cl₂ catalysis in THF at 80°C .

Key metrics :

- Yield optimization: ~60–80% via stoichiometric control (1:1.2 substrate:B₂Pin₂ ratio) .

- Purification: Silica gel chromatography (hexane/EtOAc) or recrystallization (MeOH/H₂O) .

Advanced: How does this boronate-pyrimidine scaffold enable ROS-responsive drug delivery systems?

The boronate ester undergoes oxidative cleavage in high ROS environments (e.g., tumor cells). Example application:

- Conjugation : Link the boronate to therapeutic proteins (e.g., RNase A) via carbamate linkages .

- Activation : Intracellular H₂O₂ cleaves the boronate, releasing the active drug.

- Specificity : ROS levels in cancer cells (vs. healthy cells) ensure targeted activation .

Experimental validation: LC-MS confirmed >90% drug release in H₂O₂-treated HeLa cells vs. <10% in controls .

Basic: What are solubility and stability considerations for handling this compound in aqueous/organic media?

- Solubility : Poor in water (<0.1 mg/mL); soluble in THF, DMSO, or dioxane (20–50 mg/mL) .

- Stability : Hydrolysis-prone in protic solvents; store anhydrous (argon, −20°C).

- Bioavailability : LogP ~2.5 (predicted), suggesting moderate membrane permeability .

Advanced: How can regioselectivity challenges in derivatizing the pyrimidine ring be addressed?

Use directed ortho-metalation (DoM) or protecting group strategies:

- DoM : LiTMP at −78°C directs functionalization to the 4-position .

- Protection : Temporary silyl groups (e.g., TMSCl) shield reactive NH sites during halogenation .

Example: 5-Fluoro-2,4-dimethoxypyrimidine synthesis achieved 85% regioselectivity using TMSCl protection .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

- NMR : ¹¹B NMR (~30 ppm for boronate) and ¹H/¹³C NMR for substitution patterns .

- HRMS : ESI-TOF confirms molecular ion ([M+H]⁺) with <2 ppm error .

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%) .

Advanced: How to mitigate hazardous byproducts (e.g., halogenated waste) during scale-up synthesis?

- Waste segregation : Halogenated byproducts stored in labeled containers for licensed disposal .

- Catalyst recycling : Immobilized Pd on carbon reduces heavy metal waste .

- Green solvents : Switch to cyclopentyl methyl ether (CPME) for lower toxicity .

Advanced: What strategies enhance the therapeutic potential of boronate-pyrimidine conjugates in cancer therapy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.